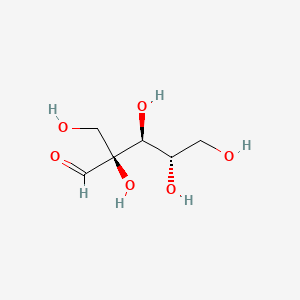
L-Hamamelose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Hamamelose plays a very important role as a chiral building block in synthesizing a wide variety of enantiopure compounds.
Applications De Recherche Scientifique
Biosynthesis and Metabolism
L-Hamamelose is involved in biosynthetic pathways in plants. It has been found in leaves of Phaseolus vulgaris L., where it is converted into 2-carboxy-D-arabinitol and 2-carboxy-D-arabinitol 1-phosphate, suggesting a role in plant metabolism (Andralojc et al., 1996).
Studies on the catabolism of D-hamamelose by Kluyvera citrophila, a microorganism, indicate that hamamelose undergoes a degradation process leading to various end products like lactate and succinate, highlighting its metabolic significance in certain biological systems (Thanbichler & Beck, 1974).
Research has shown the synthesis of hamamelose-diphosphate by isolated spinach chloroplasts, suggesting the role of hamamelose in plant physiological processes (Beck, Stransky, & Fürbringer, 1971).
Chemical Synthesis and Applications
An efficient synthetic route for L-hamamelose has been developed, which is critical for its application as a chiral building block in synthesizing various enantiopure compounds (Kim et al., 2009).
The discovery of a RuBisCO-like Protein functioning as an oxygenase in the d-Hamamelose pathway highlights the potential application of hamamelose in biochemical research and synthetic biology (Kim, Lim, & Lee, 2018).
Medical and Pharmacological Research
Hamamelitannin, derived from hamamelose, shows protective activity against cell damage in murine skin fibroblasts induced by UVB irradiation, suggesting its potential in dermatological applications (Masaki, Atsumi, & Sakurai, 1995).
Hamamelitannin has also been identified as a potential suppressor of staphylococcal infections, demonstrating its role in addressing antibiotic resistance (Kiran et al., 2008).
Propriétés
Numéro CAS |
4096-61-1 |
|---|---|
Nom du produit |
L-Hamamelose |
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.15 |
Nom IUPAC |
(2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m0/s1 |
Clé InChI |
ZGVNGXVNRCEBDS-ZLUOBGJFSA-N |
SMILES |
O=C[C@@]([C@H]([C@H](CO)O)O)(CO)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-Hamamelose; Hamamelose L-form [MI]; L-Ribose, 2-C-(hydroxymethyl)-; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




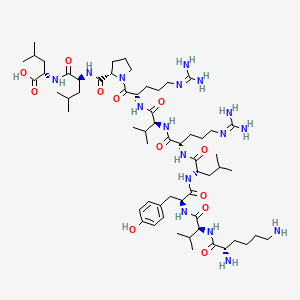
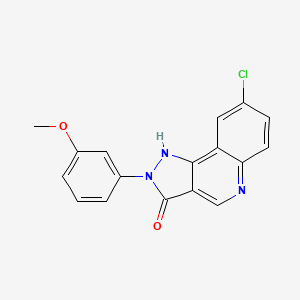

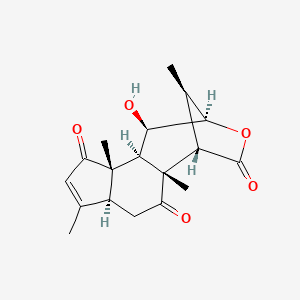
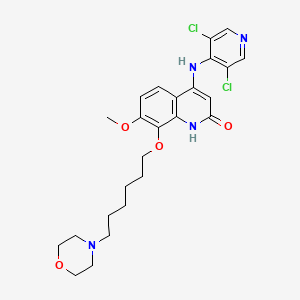
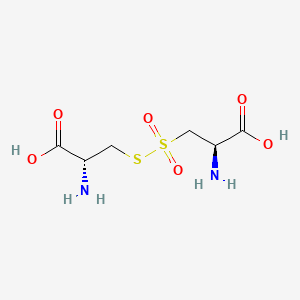
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)